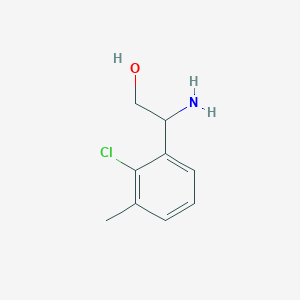
Tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate: is an organic compound with the molecular formula C15H21N3O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-nitrosobenzene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Biology: In biological research, this compound can be used to study the effects of nitroso and piperazine derivatives on biological systems. It may be used in the development of new biochemical assays or as a probe to study enzyme activity.
Medicine: In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be investigated for its potential as a drug candidate or as a lead compound for the development of new therapeutic agents.
Industry: In industry, this compound can be used in the synthesis of specialty chemicals and materials. It may be used in the production of polymers, coatings, or other materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate involves its interaction with molecular targets in biological systems. The nitroso group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, or other biomolecules. The piperazine ring can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Comparison: Tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. In comparison, tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate contains a bromine atom, which can participate in different types of chemical reactions, such as nucleophilic substitution. Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate contains a nitro group, which is more stable and less reactive than the nitroso group. Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate contains an amino group, which can participate in hydrogen bonding and other interactions with biological targets.
Propiedades
Fórmula molecular |
C15H21N3O3 |
|---|---|
Peso molecular |
291.35 g/mol |
Nombre IUPAC |
tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(19)18-10-8-17(9-11-18)13-6-4-12(16-20)5-7-13/h4-7H,8-11H2,1-3H3 |
Clave InChI |
FDRDHFJDADBCBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















